Aureonitol
Overview
Description
Aureonitol is a natural product derived from fungi, specifically from the genus Chaetomium. It is a tetrahydrofuran derivative known for its antiviral properties, particularly against influenza viruses. The compound has garnered attention due to its ability to inhibit the replication of influenza A and B viruses by targeting the surface glycoprotein hemagglutinin .
Biochemical Analysis
Biochemical Properties
Aureonitol plays a significant role in biochemical reactions, particularly in inhibiting the replication of influenza viruses. It interacts with the surface glycoprotein hemagglutinin of the influenza virus, forming hydrogen bonds with highly conserved residues . This interaction impairs the virus’s ability to adsorb to host cells, thereby inhibiting its replication. Additionally, this compound has been shown to interact with nitric oxide production pathways, exhibiting inhibitory activity in LPS-induced BV-2 microglial cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In influenza-infected cells, this compound significantly reduces viral replication by targeting hemagglutinin . In microglial cells, it inhibits nitric oxide production, which is a crucial mediator of inflammation . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced inflammation and viral replication.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with conserved residues . This binding inhibits the hemagglutination process, preventing the virus from adsorbing to host cells. Additionally, this compound’s inhibitory effect on nitric oxide production in microglial cells suggests it may interact with enzymes involved in the nitric oxide synthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in inhibiting influenza virus replication over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. The stability and degradation of this compound in different experimental conditions also need to be thoroughly examined to understand its temporal effects better.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at low concentrations, with an EC50 of 100 nanomolar against influenza A (H3N2) virus . At higher doses, potential toxic or adverse effects need to be evaluated. Understanding the threshold effects and safe dosage ranges of this compound in animal models is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antiviral and anti-inflammatory activities. It interacts with enzymes and cofactors involved in the synthesis of nitric oxide, inhibiting its production in microglial cells . Additionally, its interaction with hemagglutinin suggests a role in the metabolic pathways of viral replication
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (-)-aureonitol involves a stereoselective intramolecular allylation to introduce the stereotriad in the tetrahydrofuran ring. This method confirms the (2S,3R,4S) absolute configuration of the stereocenters . The synthesis process is intricate, requiring precise control of reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of aureonitol primarily relies on the fermentation of the fungus Chaetomium globosum. The compound is isolated from the liquid- and solid-state fermented products of the fungus. The structures of the isolated compounds are determined by spectroscopic analysis .
Chemical Reactions Analysis
Types of Reactions: Aureonitol undergoes various chemical reactions, including cycloaddition reactions. These reactions are primarily focused on the functionalization of the compound and the exploration of its biological activities.
Common Reagents and Conditions: The synthesis of novel heterodimers like aureochaeglobosins involves the use of specific reagents and conditions that facilitate cycloaddition reactions. These reactions are conducted under controlled conditions to ensure the formation of the desired products.
Major Products Formed: One of the notable products formed from the chemical reactions of this compound is aureochaeglobosins, which exhibit significant cytotoxic activities.
Scientific Research Applications
Aureonitol has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a lead compound for the development of new antiviral drugs. Its unique chemical structure makes it a valuable candidate for drug design .
Biology: In biological research, this compound is studied for its antiviral properties. It has been shown to inhibit the replication of influenza A and B viruses, making it a potential therapeutic agent for treating influenza infections .
Medicine: In medicine, this compound’s low cytotoxicity and high efficacy against influenza viruses make it a promising candidate for the development of new antiviral medications .
Industry: In the industrial sector, this compound is produced through fermentation processes and used in the development of antiviral agents. Its production involves the isolation of the compound from fermented fungal products .
Mechanism of Action
Aureonitol exerts its antiviral effects by targeting the surface glycoprotein hemagglutinin of influenza viruses. This interaction inhibits the hemagglutination activity of the virus, thereby preventing its adsorption and replication . Molecular modeling studies have shown that this compound docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with highly conserved residues .
Comparison with Similar Compounds
- Elatumenol A-F
- Orsellinic acid esters (Elatumone A and B)
- Aureochaeglobosins
Comparison: Aureonitol is unique among its similar compounds due to its specific antiviral activity against influenza viruses. While other compounds like elatumenol and orsellinic acid esters also exhibit biological activities, this compound’s ability to inhibit hemagglutination and virus adsorption sets it apart . Additionally, this compound’s low cytotoxicity and high efficacy make it a more favorable candidate for antiviral drug development .
Properties
IUPAC Name |
(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKTHCXEMHTIQ-DBCNHVMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1COC(C1O)C=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038840 | |
Record name | Aureonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-51-1 | |
Record name | Aureonitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aureonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AUREONITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.